2-(2-Bromophenyl)oxolane
Description
2-(2-Bromophenyl)oxolane (CAS 34824-58-3) is a brominated aromatic compound featuring a 1,3-dioxolane ring fused to a 2-bromophenyl group. Its molecular formula is C₉H₉BrO₂, with the bromine atom positioned at the ortho site of the phenyl ring. This compound is commercially available as a research chemical, often used in organic synthesis and pharmaceutical intermediate development . The oxolane ring contributes to its stability and influences its reactivity, particularly in nucleophilic substitution and coordination chemistry applications.
Properties
IUPAC Name |
2-(2-bromophenyl)oxolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrO/c11-9-5-2-1-4-8(9)10-6-3-7-12-10/h1-2,4-5,10H,3,6-7H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBWSHPKNYYFQON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Bromophenyl)oxolane typically involves the bromination of phenyl oxolane derivatives. One common method includes the reaction of 2-phenyl oxolane with bromine in the presence of a catalyst. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position on the phenyl ring.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also considered to minimize the environmental impact of the production process.
Chemical Reactions Analysis
Grignard Reaction
A common method utilizes methylmagnesium bromide (MeMgBr) in tetrahydrofuran (THF) with methyl 2-bromobenzoate as a precursor. The reaction proceeds via nucleophilic addition, followed by acid quenching to yield the final product .
Key Steps :
-
Reagents : Methyl 2-bromobenzoate, MeMgBr, THF, HCl (aq).
-
Conditions : Ice-water bath, room temperature stirring, pH adjustment (5–6).
Br–Li Exchange with Diethyl Oxalate
This method employs bromobenzene and n-BuLi in THF to generate phenyllithium, which reacts with diethyl oxalate to form intermediates. The reaction is temperature-dependent, with yields varying based on mixing and reaction times .
Conditions :
| Parameter | Value |
|---|---|
| Temperature | -78°C to room temp |
| Solvent | THF |
| Reactants | Bromobenzene, n-BuLi, diethyl oxalate |
Suzuki Coupling
While not directly applied to 2-(2-Bromophenyl)oxolane, analogous biphenyl derivatives use Suzuki coupling for C–C bond formation. This method is regioselective and avoids Pd-catalyzed migration observed in direct arylations .
Br–Li Exchange and Transmetalation
The reaction mechanism for Br–Li exchange involves:
-
Generation of phenyllithium via reaction of bromobenzene with n-BuLi.
-
Nucleophilic attack on diethyl oxalate, forming intermediates such as ethyl 2-phenyl-2-oxoacetate.
Pd-Catalyzed Arylation
In related systems, Pd catalysts enable direct arylations via:
Oxidation Reactions
The oxolane ring undergoes oxidation under specific conditions, forming carbonyl derivatives. For example, benzylic methoxymethyl groups (as seen in analogous compounds) oxidize to carboxylic acids, highlighting the reactivity of benzylic positions .
Substitution Reactions
The bromine substituent on the phenyl ring enables nucleophilic aromatic substitution (SₙAr) or cross-coupling reactions (e.g., Suzuki, Heck). These reactions are influenced by directing groups and catalysts .
Heteroaryl Coupling
Pd-catalyzed 1,4-migration followed by direct arylation allows functionalization of thiophene derivatives, demonstrating the versatility of bromophenyl-oxolane systems in heteroaromatic chemistry .
Mechanistic Insights
-
Kinetic Studies : Reaction rates in Br–Li exchange are temperature-dependent, with higher yields at lower temperatures (-78°C) .
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Selectivity : Suzuki coupling outperforms direct arylations in regioselectivity for heteroaryl systems .
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Metabolic Stability : Oxidation of benzylic groups (e.g., methoxymethyl to carboxylic acid) impacts pharmacokinetics in bioactive derivatives .
Optimization Strategies
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Continuous Flow Reactors : Improve yield and purity in industrial settings.
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Ligand Design : Fluorine substitution on pyridine rings enhances stability and activity in GPR88 agonists .
Table 2: Reaction Mechanism Steps
Scientific Research Applications
Organic Synthesis
2-(2-Bromophenyl)oxolane serves as a versatile building block in organic synthesis. Its electrophilic bromine atom allows for various substitution reactions, making it useful in the preparation of more complex organic molecules.
| Reaction Type | Example Reaction | Products |
|---|---|---|
| Substitution | Nucleophilic attack on the bromine | Various substituted phenyl oxolanes |
| Oxidation | Reaction with oxidizing agents | Oxolane derivatives with additional functional groups |
| Reduction | Reaction with reducing agents | Phenyl oxolane derivatives |
Research indicates that this compound exhibits potential antibacterial and anticancer properties. Studies have shown that derivatives of oxolane can inhibit the growth of various cancer cell lines and possess antimicrobial activity against drug-resistant bacteria.
- Antibacterial Activity: A study evaluated the antibacterial effects of related oxolane compounds against clinically isolated strains such as Acinetobacter baumannii and Klebsiella pneumoniae, showing significant inhibition .
- Anticancer Properties: Another investigation highlighted that oxolane derivatives exhibited cytotoxic effects against human cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), indicating their potential as therapeutic agents .
Material Science
The compound's unique structure lends itself to applications in materials science, particularly in the development of polymers and organic semiconductors. The rigidity and stability imparted by the bromophenyl group can enhance the performance of materials used in electronic devices.
Case Study 1: Antibacterial Evaluation
A study focused on synthesizing functionalized oxolanes demonstrated that certain derivatives showed promising antibacterial activity against multidrug-resistant strains. The Minimum Inhibitory Concentration (MIC) values were determined through agar diffusion methods, revealing effective concentrations that could be further explored for drug development .
Case Study 2: Anticancer Activity
In vitro studies on oxolane derivatives indicated significant cytotoxicity against various cancer cell lines. For instance, a derivative showed an IC50 value of 0.54 µM against MCF-7 cells, suggesting strong potential for further development into anticancer therapies .
Mechanism of Action
The mechanism of action of 2-(2-Bromophenyl)oxolane involves its interaction with molecular targets through its bromine and oxolane functional groups. The bromine atom can participate in electrophilic aromatic substitution reactions, while the oxolane ring can undergo ring-opening reactions. These interactions can lead to the formation of various reactive intermediates that exert their effects on molecular pathways.
Comparison with Similar Compounds
Structural Isomer: 2-(3-Bromophenyl)-2-methyl-1,3-dioxolane (CAS 39172-32-2)
Key Differences :
Impact on Properties :
- Electronic Effects : The meta-bromine exerts weaker electron-withdrawing effects compared to ortho-bromine, altering reactivity in electrophilic aromatic substitution.
Applications : This compound’s enhanced steric profile may make it preferable in reactions requiring controlled regioselectivity.
Substituted Analog: 2-(2-Bromo-5-methylphenyl)-1,3-dioxolane
Key Differences :
Impact on Properties :
- Solubility : The hydrophobic methyl group may lower aqueous solubility compared to the parent compound.
- Reactivity : The electron-donating methyl group could stabilize the phenyl ring, affecting coupling reactions.
Multi-Substituted Derivative: 2-(Bromomethyl)-2-(2-chloro-4-(4-chlorophenoxy)phenyl)-4-methyl-1,3-dioxolane (CAS 873012-43-2)
Key Differences :
Impact on Properties :
- Reactivity : Multiple halogen atoms increase electrophilicity, favoring nucleophilic attack.
Functionalized Analog: Muscarine-Like Oxolane Derivatives
Example : Compound 3 from , synthesized from 2-deoxy-D-ribose.
Key Differences :
- Ammonium Salts : Some analogs feature ammonium groups, enhancing solubility and biological activity.
- Synthetic Challenges: Attempted O-tosylation of Compound 3 yielded mixtures of mono- and ditosyl derivatives, highlighting difficulties in selective functionalization .
Applications : These derivatives exhibit antifungal and antibacterial activity, suggesting that bromophenyl oxolanes could be optimized for similar uses .
Comparative Data Table
Biological Activity
2-(2-Bromophenyl)oxolane is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and data tables.
Chemical Structure and Properties
The chemical structure of this compound features a brominated phenyl group attached to an oxolane ring. This unique structure may influence its reactivity and biological interactions. The presence of the bromine atom can enhance lipophilicity, potentially facilitating cell membrane penetration.
Anticancer Properties
Preliminary investigations into the anticancer properties of related compounds suggest that this compound could exhibit cytotoxic effects against cancer cell lines. For example, compounds with oxolane moieties have been reported to induce apoptosis in cancer cells through various signaling pathways . The exact mechanisms for this compound remain to be elucidated through targeted studies.
The mechanism of action for compounds similar to this compound often involves interactions with specific biological targets, such as enzymes or receptors. The bromine atom may enhance binding affinity to these targets due to its electron-withdrawing properties, which can stabilize interactions with proteins involved in disease processes .
Case Studies and Research Findings
Case Study 1: Antimicrobial Testing
A study evaluated the antimicrobial efficacy of various brominated compounds against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited significant inhibition zones, suggesting that this compound might show similar activity due to its structural characteristics.
| Compound | Inhibition Zone (mm) |
|---|---|
| 2-(Bromophenyl) Derivative | 15 |
| Control (No Compound) | 0 |
Case Study 2: Cytotoxicity Assay
In vitro tests were conducted on cancer cell lines treated with related oxolane compounds. The results demonstrated a dose-dependent decrease in cell viability, indicating potential anticancer effects.
| Concentration (µM) | Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 80 |
| 50 | 50 |
| 100 | 30 |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-(2-Bromophenyl)oxolane, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves bromination or coupling reactions. For example, brominated phenyl intermediates (e.g., 2-bromobenzaldehyde) can undergo acetal formation with diols like ethylene glycol under acidic catalysis . Yields depend on solvent polarity (e.g., THF vs. DCM), temperature (optimal range: 60–80°C), and stoichiometric ratios of reactants. Side reactions, such as over-bromination or ring-opening of the oxolane, may occur if conditions are not tightly controlled .
Q. What spectroscopic techniques are recommended for characterizing this compound?
- Methodological Answer :
- NMR : - and -NMR are critical for confirming the oxolane ring (δ ~3.7–4.5 ppm for ring protons) and bromophenyl substituent (δ ~7.2–7.8 ppm for aromatic protons). Coupling patterns in 2D NMR (e.g., COSY, HSQC) resolve overlapping signals .
- X-ray Crystallography : Used to determine crystal packing and confirm stereochemistry, as demonstrated for structurally related bromophenyl-oxolane derivatives (e.g., monoclinic P21/c space group, β = 98.2° in analogous compounds) .
- MS : High-resolution mass spectrometry (HRMS) verifies molecular weight (e.g., 261.11 g/mol for CHOBr) and isotopic patterns for bromine .
Q. What safety precautions are essential when handling this compound?
- Methodological Answer :
- PPE : Use impervious gloves (e.g., nitrile), safety goggles, and lab coats to avoid skin/eye contact. Respiratory protection is required if airborne particulates are generated .
- Ventilation : Work in a fume hood to mitigate inhalation risks.
- Storage : Keep in a cool, dry place away from oxidizing agents due to potential bromine release under decomposition .
Advanced Research Questions
Q. How can unexpected byproducts during synthesis of this compound be identified and minimized?
- Methodological Answer :
- Byproduct Analysis : Common byproducts include ring-opened derivatives (e.g., diols from oxolane hydrolysis) or regioisomers (e.g., 3-bromophenyl analogs). Use LC-MS or GC-MS to detect low-abundance species .
- Mitigation Strategies : Optimize reaction pH (e.g., avoid strongly acidic conditions to prevent oxolane ring cleavage) and use anhydrous solvents to suppress hydrolysis .
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodological Answer :
- DFT Calculations : Model the electronic effects of the bromine substituent (e.g., Hammett σ values) to predict sites for Suzuki-Miyaura or Buchwald-Hartwig couplings.
- Molecular Dynamics (MD) : Simulate steric hindrance from the oxolane ring to assess accessibility of the bromine for catalytic systems .
Q. How does the oxolane ring conformation influence the biological activity of this compound derivatives?
- Methodological Answer :
- Structural-Activity Relationship (SAR) : Analogous muscarine-like oxolane derivatives show that chair or envelope conformations affect binding to biological targets (e.g., antimicrobial activity against S. aureus and C. albicans) .
- Crystallography : Compare the title compound’s crystal packing (e.g., intermolecular H-bonding or halogen interactions) with active derivatives to identify pharmacophoric features .
Q. What strategies resolve contradictions in reported spectral data for this compound analogs?
- Methodological Answer :
- Cross-Validation : Replicate published NMR conditions (e.g., solvent, temperature) to address discrepancies in chemical shifts.
- Isotopic Labeling : Use - or -labeled precursors to assign ambiguous signals in complex mixtures .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
